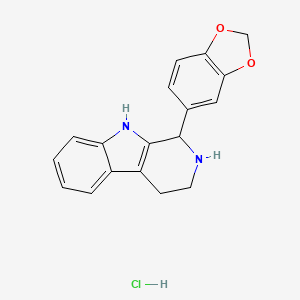

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of β-carboline derivatives, including 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, often involves strategies aimed at constructing the tricyclic core. This can be achieved through methods such as Pictet-Spengler condensation, which is a key step in forming the interlocked ring system characteristic of β-carbolines. Researchers have explored various substitutions at the 3,9-positions of β-carbolines to evaluate their impact on biological activities, indicating the versatility of synthetic approaches in modifying the β-carboline scaffold for enhanced efficacy (Chen et al., 2015; Savariz et al., 2012).

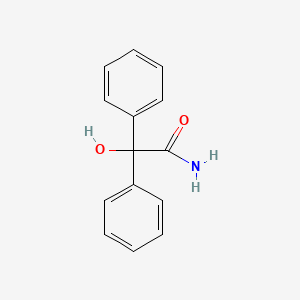

Molecular Structure Analysis

The molecular structure of β-carbolines, including this specific derivative, is characterized by a fused ring system that combines an indole with a pyridine ring. This framework is responsible for the unique chemical properties and biological activities of β-carbolines. The specific substitution patterns, such as the 1,3-benzodioxol-5-yl group in this compound, can significantly influence its binding affinity and interaction with biological targets, affecting its overall pharmacological profile.

Chemical Reactions and Properties

β-Carbolines undergo a variety of chemical reactions, reflecting their rich chemistry. They can participate in electrophilic and nucleophilic substitution reactions, ring expansion, and cyclization processes, among others. The functional groups present in the β-carboline derivatives, such as carboxylic acids, esters, and amides, dictate their reactivity and the type of chemical transformations they can undergo (Ungemach et al., 1979).

Aplicaciones Científicas De Investigación

Antiplasmodial Efficacy

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has shown promise in the field of antiplasmodial research. A study demonstrated the compound's effectiveness against the rodent malaria parasite Plasmodium berghei. In vitro and in vivo testing revealed significant antimalarial activity, and the compound was safe for oral administration. It exhibited superior parasite clearance and enhanced host survival in an animal model. This highlights its potential as a safe and efficacious antimalarial drug (Gorki et al., 2018).

Neurochemical Actions

Research into the neurochemical and pharmacological actions of beta-carboline derivatives, including 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, has revealed their potential in influencing brain benzodiazepine receptors. These findings are significant in understanding the role of such compounds in brain chemistry and potential therapeutic applications (Cain et al., 1982).

Anticancer Properties

Beta-carboline derivatives, including the subject compound, have been explored for their anticancer properties. One study synthesized various derivatives and tested them against cancer cell lines, with some compounds showing promising anticancer activity. This suggests potential for development into novel antitumor agents (Chen et al., 2015).

Antioxidant Effects in Fruits and Juices

Tetrahydro-beta-carboline alkaloids, closely related to 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, have been found in fruits and fruit juices. These compounds have shown antioxidant and radical scavenging activities, suggesting a potential health benefit when consumed in natural products (Herraiz & Galisteo, 2003).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its safety and hazards. However, like all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm7.

Direcciones Futuras

The study of complex organic compounds like this one has the potential to contribute to various fields, including medicinal chemistry, materials science, and synthetic biology. Future research could explore its synthesis, properties, and potential applications3.

Please note that this analysis is based on the structure of the compound and similar compounds, and the actual properties and behaviors of the compound could vary. For detailed and accurate information, specific studies on this compound would be needed.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2.ClH/c1-2-4-14-12(3-1)13-7-8-19-17(18(13)20-14)11-5-6-15-16(9-11)22-10-21-15;/h1-6,9,17,19-20H,7-8,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMSCMHULUTGBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955381 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |

CAS RN |

3380-75-4 |

Source

|

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(1,3-benzodioxol-5-yl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.